molecular formula C10H9N3O2S B14985850 N-(3-methoxyphenyl)-1,2,3-thiadiazole-4-carboxamide

N-(3-methoxyphenyl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B14985850
M. Wt: 235.26 g/mol
InChI Key: NODXBPGEJQYAJF-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-1,2,3-thiadiazole-4-carboxamide: is a heterocyclic compound that features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the methoxyphenyl group and the carboxamide functionality adds to its chemical diversity and potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methoxyaniline with thiosemicarbazide, followed by cyclization with a suitable oxidizing agent to form the thiadiazole ring. The reaction conditions often involve refluxing in a solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N-(3-methoxyphenyl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives .

Scientific Research Applications

Chemistry: In chemistry, N-(3-methoxyphenyl)-1,2,3-thiadiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development .

Medicine: In medicine, this compound has been investigated for its potential therapeutic properties. It has shown promise in preclinical studies for its anti-inflammatory and anticancer activities .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties. Its methoxyphenyl group and carboxamide functionality provide distinct reactivity and potential for diverse applications .

Properties

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

N-(3-methoxyphenyl)thiadiazole-4-carboxamide

InChI

InChI=1S/C10H9N3O2S/c1-15-8-4-2-3-7(5-8)11-10(14)9-6-16-13-12-9/h2-6H,1H3,(H,11,14)

InChI Key

NODXBPGEJQYAJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CSN=N2

Origin of Product

United States

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